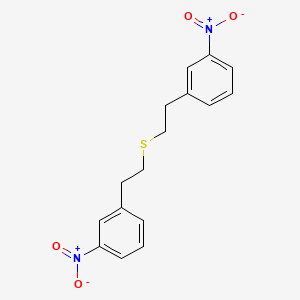
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is a deuterated compound used primarily in biochemical and proteomics research. The compound has a molecular formula of C8H4D5NO2•HCl and a molecular weight of 192.65 . The deuterium labeling makes it particularly useful in various analytical techniques, including mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride typically involves the deuteration of 4-Ethyl-pyridine-2-carboxylic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
科学的研究の応用
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The exact molecular targets and pathways depend on the specific application and experimental conditions.
類似化合物との比較
4-Ethyl-pyridine-2-carboxylic Acid: The non-deuterated form of the compound.
4-Methyl-pyridine-2-carboxylic Acid: A structurally similar compound with a methyl group instead of an ethyl group.
2-Pyridinecarboxylic Acid: A simpler analog without the ethyl group.
Uniqueness: 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms can lead to differences in reaction rates and pathways compared to non-deuterated analogs, making it a valuable tool in various research fields.
特性
CAS番号 |
1329836-38-5 |
|---|---|
分子式 |
C8H10ClNO2 |
分子量 |
192.654 |
IUPAC名 |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |
InChIキー |
UUVIZQWGMATQNB-STCCUYJISA-N |
SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
同義語 |
4-Ethyl-2-pyridinecarboxylic Acid-d5 Hydrochloride; 4-Ethylpyridine-2-carboxylic Acid-d5 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)



![[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide](/img/structure/B589453.png)

